N-(2-nitrophenyl)quinazolin-4-amine
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Overview
Description
N-(2-nitrophenyl)quinazolin-4-amine is a chemical compound with the molecular formula C14H10N4O2. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . Quinazoline derivatives have been extensively studied for their potential therapeutic properties, including antibacterial, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitrophenyl)quinazolin-4-amine typically involves the reaction of 2-nitroaniline with a quinazoline derivative under specific conditions. One common method is the condensation reaction between 2-nitroaniline and 2-cyanobenzaldehyde in the presence of a base, such as potassium carbonate, followed by cyclization to form the quinazoline ring . The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-nitrophenyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form quinazoline N-oxide derivatives using oxidizing agents like hydrogen peroxide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, palladium catalyst.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Quinazoline N-oxide derivatives.
Reduction: 4-Quinazolinamine, N-(2-aminophenyl)-.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-nitrophenyl)quinazolin-4-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2-nitrophenyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . Additionally, it may interfere with signaling pathways in cancer cells, inducing apoptosis and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)-quinazolin-4(3H)-one
- 2-(4-chlorophenyl)-quinazolin-4(3H)-one
- N-(2-nitrophenyl)quinazolin-4-amine
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its nitro group can undergo various transformations, making it a versatile intermediate for the synthesis of other quinazoline derivatives .
Properties
CAS No. |
88404-42-6 |
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Molecular Formula |
C14H10N4O2 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
N-(2-nitrophenyl)quinazolin-4-amine |
InChI |
InChI=1S/C14H10N4O2/c19-18(20)13-8-4-3-7-12(13)17-14-10-5-1-2-6-11(10)15-9-16-14/h1-9H,(H,15,16,17) |
InChI Key |
JUTKPCQZYLEVNQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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